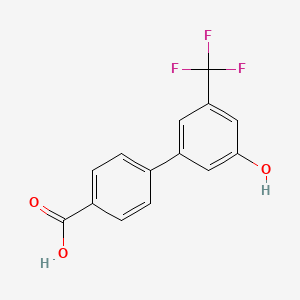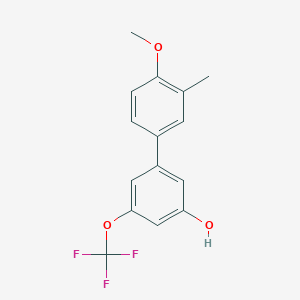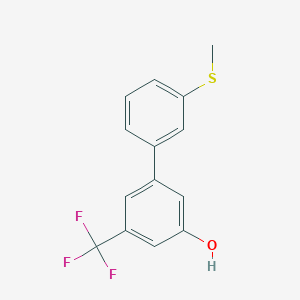
5-(2-Methoxy-5-methylphenyl)-3-trifluoromethoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Methoxy-5-methylphenyl)-3-trifluoromethoxyphenol, 95% (abbreviated as 5-MMPT-95%) is an aromatic compound with a molecular weight of 254.26 g/mol and a chemical formula of C10H10O3F3. It is a white, crystalline solid with a melting point of 114-116 °C and a boiling point of 213 °C. 5-MMPT-95% is a phenolic compound that is used in a variety of scientific research applications.
Mecanismo De Acción
The mechanism of action of 5-MMPT-95% is not fully understood. However, it is believed to inhibit the activity of both COX-2 and aromatase by forming a covalent bond with the active site of the enzymes. This covalent bond prevents the enzymes from catalyzing the reactions necessary for the synthesis of inflammatory mediators and estrogens, respectively.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-MMPT-95% have not been extensively studied. However, it is believed that the inhibition of COX-2 and aromatase may have anti-inflammatory and anti-estrogenic effects, respectively. In addition, the inhibition of COX-2 may lead to decreased levels of prostaglandins, which are involved in the regulation of pain, inflammation, and other physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-MMPT-95% in laboratory experiments include its high purity (95%) and its ability to form a covalent bond with the active sites of enzymes. The limitations of using 5-MMPT-95% in laboratory experiments include the lack of knowledge regarding its biochemical and physiological effects and the lack of detailed information regarding its mechanism of action.
Direcciones Futuras
1. Further research should be conducted to elucidate the mechanism of action of 5-MMPT-95%.
2. Studies should be conducted to assess the biochemical and physiological effects of 5-MMPT-95%.
3. Research should be conducted to determine the optimal dosage of 5-MMPT-95% for various applications.
4. Studies should be conducted to evaluate the safety and efficacy of 5-MMPT-95% in animal models.
5. Research should be conducted to determine the potential therapeutic uses of 5-MMPT-95%.
6. Studies should be conducted to evaluate the potential toxic effects of 5-MMPT-95%.
7. Research should be conducted to evaluate the potential synergistic effects of 5-MMPT-95% in combination with other compounds.
8. Studies should be conducted to determine the optimal conditions for the synthesis of 5-MMPT-95%.
9. Research should be conducted to determine the potential industrial uses of 5-MMPT-95%.
10. Studies should be conducted to evaluate the potential environmental effects of 5-MMPT-95%.
Métodos De Síntesis
5-MMPT-95% is synthesized by a two-step method. The first step involves the reaction of 2-methoxy-5-methylphenol with trifluoroacetic anhydride in the presence of anhydrous pyridine. The second step involves the reaction of the product from the first step with trifluoromethanesulfonic anhydride in the presence of anhydrous pyridine. The final product is a white crystalline solid with a purity of 95%.
Aplicaciones Científicas De Investigación
5-MMPT-95% is used in a variety of scientific research applications. It is used as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of inflammatory mediators. It is also used as an inhibitor of aromatase, an enzyme involved in the synthesis of estrogens. In addition, 5-MMPT-95% is used in the synthesis of other compounds, such as 5-fluorouracil and 5-fluoro-2-deoxyuridine.
Propiedades
IUPAC Name |
3-(2-methoxy-5-methylphenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O3/c1-9-3-4-14(20-2)13(5-9)10-6-11(19)8-12(7-10)21-15(16,17)18/h3-8,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCODCFAEJTZJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686605 |
Source


|
| Record name | 2'-Methoxy-5'-methyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methoxy-5-methylphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261900-81-5 |
Source


|
| Record name | 2'-Methoxy-5'-methyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














